molecular formula C34H38N3O7P B1241831 (R)-(-)-Efonidipine CAS No. 128194-13-8

(R)-(-)-Efonidipine

Cat. No. B1241831
M. Wt: 631.7 g/mol
InChI Key: NSVFSAJIGAJDMR-WJOKGBTCSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-efonidipine is a 2-[benzyl(phenyl)amino]ethyl 5-(5,5-dimethyl-2-oxido-1,3,2-dioxaphosphinan-2-yl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate that has (R)-configuration. It is a selective blocker of T-type Ca(2+) channels. It has a role as a calcium channel blocker. It is an enantiomer of a (S)-efonidipine.

Scientific Research Applications

Cardiovascular and Hypertensive Applications

  • Efonidipine in Hypertension Management : Studies have highlighted the effectiveness of efonidipine in managing heart rate and blood pressure in patients with mild-to-moderate hypertension. It significantly decreased resting heart rate and both trough and mean blood pressure over a 12-week treatment period (Oh et al., 2010).

  • Impact on Aldosterone Levels : Efonidipine has been shown to decrease plasma aldosterone concentration, a factor linked to cardiovascular diseases, suggesting its potential utility in managing conditions related to aldosterone synthesis and release (Okayama et al., 2006).

  • Cardioprotective Effects : Research indicates that efonidipine may have cardioprotective effects by inhibiting increases in heart rate and blood pressure due to stress, primarily through blocking T-type Ca channels (Morimoto et al., 2009).

Renal Protective Applications

  • Proteinuria and Renal Function : Efonidipine has demonstrated a reduction in proteinuria and preservation of renal function in patients with chronic kidney disease, highlighting its renal protective properties (Hayashi et al., 2003).

  • Treatment of Chronic Kidney Disease : Studies support the role of efonidipine in reducing the progression of chronic renal disease, showing improvement in GFR and reduction in proteinuria in patients with CKD (Narayan & Jha, 2019).

Vascular and Endothelial Function

  • Impact on Endothelial Function : Efonidipine, as a T-type Ca2+ channel blocker, has shown promising results in improving vascular endothelial dysfunction in patients with essential hypertension, possibly due to a reduction in oxidative stress (Oshima et al., 2005).

properties

CAS RN

128194-13-8

Product Name

(R)-(-)-Efonidipine

Molecular Formula

C34H38N3O7P

Molecular Weight

631.7 g/mol

IUPAC Name

2-(N-benzylanilino)ethyl (4R)-5-(5,5-dimethyl-2-oxo-1,3,2λ5-dioxaphosphinan-2-yl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate

InChI

InChI=1S/C34H38N3O7P/c1-24-30(33(38)42-19-18-36(28-15-9-6-10-16-28)21-26-12-7-5-8-13-26)31(27-14-11-17-29(20-27)37(39)40)32(25(2)35-24)45(41)43-22-34(3,4)23-44-45/h5-17,20,31,35H,18-19,21-23H2,1-4H3/t31-/m1/s1

InChI Key

NSVFSAJIGAJDMR-WJOKGBTCSA-N

Isomeric SMILES

CC1=C([C@H](C(=C(N1)C)P2(=O)OCC(CO2)(C)C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCN(CC4=CC=CC=C4)C5=CC=CC=C5

SMILES

CC1=C(C(C(=C(N1)C)P2(=O)OCC(CO2)(C)C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCN(CC4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

CC1=C(C(C(=C(N1)C)P2(=O)OCC(CO2)(C)C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCN(CC4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-(-)-Efonidipine
Reactant of Route 2
Reactant of Route 2
(R)-(-)-Efonidipine
Reactant of Route 3
Reactant of Route 3
(R)-(-)-Efonidipine
Reactant of Route 4
Reactant of Route 4
(R)-(-)-Efonidipine
Reactant of Route 5
Reactant of Route 5
(R)-(-)-Efonidipine
Reactant of Route 6
(R)-(-)-Efonidipine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.